molecular formula C4H7NO B15319354 1-Aminocyclopropane-1-carbaldehyde

1-Aminocyclopropane-1-carbaldehyde

Cat. No.: B15319354
M. Wt: 85.10 g/mol
InChI Key: GDYURCASADAGIG-UHFFFAOYSA-N
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Description

However, extensive research exists on its structurally related compound, 1-Aminocyclopropane-1-carboxylic Acid (ACC), a non-proteinogenic amino acid critical in plant biology. ACC is the immediate precursor of ethylene, a phytohormone regulating growth, senescence, and stress responses . It was first identified in the 1970s as the biosynthetic intermediate in ethylene production . ACC is synthesized from S-adenosylmethionine (SAM) via ACC synthase (ACS) and oxidized by ACC oxidase (ACO) to release ethylene . Beyond its role in ethylene synthesis, ACC functions independently in root development, microbial interactions, and stress signaling .

Properties

IUPAC Name

1-aminocyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c5-4(3-6)1-2-4/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYURCASADAGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

ACC Oxidation by ACC Oxidase (ACO)

ACO converts ACC to ethylene, cyanide, CO₂, and water in a non-heme Fe(II)-dependent reaction requiring O₂ and ascorbate .

Mechanistic Steps

  • Fe(II) Activation : CO₂ binds to Fe(II), creating a five-coordinate site for ACC and O₂.

  • Radical Formation : O₂ activation generates a ferryl-oxo intermediate, cleaving ACC’s Cα–Cβ bond.

  • Ethylene Release : The cyclopropane ring ruptures, releasing ethylene and cyanide .

Critical Residues

  • Arg175, Arg244, and Phe300 stabilize substrates.

  • Cyanide acts as a ligand post-reaction, modulating Fe(II) reactivity .

ACC Degradation by ACC Deaminase (ACCD)

ACCD, found in soil microbes (Pseudomonas spp.), cleaves ACC to α-ketobutyrate and ammonia, reducing ethylene stress in plants .

Reaction Mechanism

  • Aldimine Exchange : ACC displaces PLP-bound lysine, forming a quinonoid intermediate.

  • Nucleophilic Attack : Tyr294 (activated by Tyr268) opens the cyclopropane ring.

  • Product Release : α-Ketobutyrate and ammonia dissociate .

Kinetic Properties

ParameterValueSignificance
Kₘ (ACC)1.5–2.0 mMSubstrate affinity
k꜀ₐₜ15–20 s⁻¹Turnover rate
Solvent KIE2.1–2.5Proton transfer involvement

ACC Conjugation and Derivatives

ACC is metabolized into conjugates that regulate ethylene levels and signaling:

ConjugateEnzyme InvolvedFunction
MACC ACC-N-malonyltransferaseReduces free ACC, delaying ripening
GACC γ-GlutamyltranspeptidaseStorage form; hydrolyzes to ACC
JA-ACC JAR1 (jasmonate conjugate)Cross-talk with jasmonate signaling

These derivatives modulate ethylene biosynthesis under stress and developmental cues .

Comparison with Similar Compounds

N-Malonyl-ACC (MACC)

  • Structure : ACC conjugated with malonyl group.
  • Role : A stable storage form of ACC, reducing free ACC availability for ethylene synthesis. MACC accumulation correlates with ethylene regulation during stress .
  • Metabolism: Formed via malonylation by ACC N-malonyltransferase.

γ-Glutamyl-ACC (GACC)

  • Structure : ACC conjugated with glutamyl group.
  • Role : Hypothesized to regulate ACC transport or degradation. GACC levels increase under hypoxia in rice, suggesting stress-specific roles .

Jasmonoyl-ACC (JA-ACC)

  • Structure : ACC linked to jasmonic acid.
  • Role : A conjugate implicated in cross-talk between ethylene and jasmonate signaling pathways, enhancing plant defense responses .
Compound Function Bioactivity Key Reference
ACC Ethylene precursor, signaling molecule Induces root elongation, microbial chemotaxis
MACC ACC storage, stress adaptation Reduces ethylene production under stress
GACC ACC regulation, hypoxia response Modulates ACC pools in submerged rice
JA-ACC Phytohormone cross-talk Enhances pathogen defense

Structural Analogs

1-(Boc-Amino)cyclopropanecarboxylic Acid

  • Structure : ACC with a tert-butoxycarbonyl (Boc)-protected amine.
  • Role : A synthetic derivative used in peptide synthesis and enzyme inhibition studies. Unlike ACC, it lacks biological activity in ethylene pathways .

1-Aminocyclopropane-1-carbonitrile

  • Structure : ACC with a nitrile group replacing the carboxylic acid.
  • Role : Investigated as an ACC synthase inhibitor. Disrupts ethylene biosynthesis in plants .
Compound Key Differences from ACC Applications
1-(Boc-Amino)cyclopropanecarboxylic Acid Chemically stable, non-bioactive Peptide synthesis, biochemical assays
1-Aminocyclopropane-1-carbonitrile Inhibits ACC synthase, blocks ethylene Agricultural stress management

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